Bienvenue dans la boutique en ligne BenchChem!

(R)-4-Cbz-amino-2-Boc-amino-butyric acid

Neuropharmacology Transporter inhibition Chiral peptide synthesis

Procure this orthogonally protected D-Dab building block for its unique Boc(α)/Cbz(γ) pairing: acid-labile α-amine enables chain assembly while γ-Cbz survives until hydrogenolytic cleavage—a deprotection sequence unachievable with Fmoc/Boc or single-protected analogs. The D-configuration (≤0.5% L-isomer) is critical; substituting the L-enantiomer increases GABA uptake inhibition ~20-fold, invalidating SAR. The crystalline DCHA salt (mp 110–117 °C) ensures stoichiometric precision in lactam cyclization and solution-phase antimicrobial peptide synthesis (e.g., Circulin B). ≥98% HPLC purity. Ships globally.

Molecular Formula C17H24N2O6
Molecular Weight 352.387
CAS No. 101854-42-6; 70882-68-7
Cat. No. B2772392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Cbz-amino-2-Boc-amino-butyric acid
CAS101854-42-6; 70882-68-7
Molecular FormulaC17H24N2O6
Molecular Weight352.387
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
InChIKeyIILDIIAZNITTLB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Cbz-amino-2-Boc-amino-butyric acid (CAS 70882-68-7 / 101854-42-6): Orthogonally Protected D-2,4-Diaminobutyric Acid Building Block for Chiral Peptide Synthesis


(R)-4-Cbz-amino-2-Boc-amino-butyric acid (CAS 70882-68-7 as free acid; CAS 101854-42-6 as dicyclohexylammonium salt) is an orthogonally protected derivative of D-2,4-diaminobutyric acid (D-Dab) [1]. The compound features dual amino group protection: an acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz/Z) group at the γ-amino position [2]. As a chiral, non-proteinogenic amino acid building block with molecular formula C₁₇H₂₄N₂O₆ (MW 352.38 g/mol), it is specifically designed for incorporation into synthetic peptides requiring orthogonal deprotection strategies and defined D-stereochemistry [3]. The dicyclohexylammonium (DCHA) salt form (CAS 101854-42-6) is commercially available at ≥97–99% HPLC purity with stereochemical impurity controlled to ≤0.5% enantiomer content [4].

Why Generic Substitution of (R)-4-Cbz-amino-2-Boc-amino-butyric acid with Alternative Dab Building Blocks Is Not Feasible


Generic substitution among protected 2,4-diaminobutyric acid (Dab) derivatives is not feasible because differences in orthogonal protection group pairing, stereochemistry (D vs. L enantiomer), and amino group positioning (Nα vs. Nγ protection pattern) produce fundamentally incompatible synthetic workflows and divergent biological outcomes [1]. The Boc/Cbz orthogonal pair uniquely enables independent α-amino deprotection under acidic conditions while the γ-Cbz group remains intact until hydrogenolytic cleavage—a combination that is not replicated by Fmoc/Boc, Boc/Fmoc, or single-protected Dab variants . Furthermore, stereochemical substitution cannot be performed arbitrarily; L-Dab and D-Dab enantiomers exhibit markedly different biological activities in downstream applications, with S(+)-2,4-diaminobutyric acid demonstrating approximately 20-fold higher potency than the R(-) stereoisomer in GABA uptake inhibition assays [2]. Consequently, procurement decisions must be based on the specific orthogonal protection scheme and stereochemical configuration required for the intended synthetic route or biological application.

Quantitative Differentiation Evidence for (R)-4-Cbz-amino-2-Boc-amino-butyric acid versus Comparator Dab Building Blocks


Stereochemical Configuration Dictates Biological Potency: D-Enantiomer Selection versus L-Enantiomer in GABA Transporter Inhibition

Stereochemical configuration of the Dab backbone directly determines biological activity. The S(+) isomer (L-Dab) is at least 20-fold more potent than the R(-) isomer (D-Dab) as an inhibitor of sodium-dependent GABA uptake in rat brain slice assays [1]. This stereospecificity matters for procurement decisions: selecting (R)-4-Cbz-amino-2-Boc-amino-butyric acid (D-configuration) versus the corresponding L-enantiomer (CAS 3350-13-8 for DCHA salt; free acid CAS 49855-91-6) produces functionally distinct peptides with potentially opposite biological profiles. For applications where reduced GABA uptake inhibition is desired or where D-amino acids confer enhanced proteolytic resistance, the D-enantiomer is the specified requirement .

Neuropharmacology Transporter inhibition Chiral peptide synthesis

Orthogonal Boc/Cbz Protection Enables Acid-Stable γ-Amine Retention versus Fmoc/Boc Variants

The Boc(α)/Cbz(γ) orthogonal protection scheme provides a distinct deprotection orthogonality compared to the more common Fmoc(α)/Boc(γ) configuration (e.g., Fmoc-D-Dab(Boc)-OH, CAS 114360-56-4). Under standard Fmoc-SPPS conditions, piperidine-mediated Fmoc removal would be incompatible with compounds lacking base-stable γ-protection; conversely, acidic TFA deprotection removes both Boc groups in Fmoc/Boc systems, precluding selective γ-amine retention [1]. The Boc/Cbz combination in the target compound allows: (i) α-Boc removal under acidic conditions while γ-Cbz remains intact; (ii) subsequent γ-Cbz cleavage via catalytic hydrogenolysis independent of acid-labile protecting groups elsewhere . This dual-orthogonality enables selective side-chain functionalization (e.g., branching, cyclization, labeling) that cannot be achieved with single-protected Dab variants or Fmoc/Boc pairs in the same synthetic sequence [2].

Solid-phase peptide synthesis Orthogonal protection Deprotection compatibility

Superior Synthetic Accessibility of Boc/Cbz-Dab Intermediates versus Fmoc-Based Routes in Aqueous Media

Direct synthetic comparison demonstrates that Boc-protected and Z(Cbz)-protected Dab derivatives are accessible in significantly higher yields than Fmoc-based counterparts when using polymer-supported hypervalent iodine-mediated Hofmann rearrangement in aqueous media [1]. Specifically, Boc-Dab-OH was obtained in 87% isolated yield, and Z-Dab-OH in 83% isolated yield, whereas the Fmoc-protected route failed entirely due to insolubility of Fmoc-Gln-OH in water [2]. Fmoc-Dab(Boc)-OH was only accessible indirectly from Z-Dab-OH in 54% yield [3]. This quantitative advantage translates to more economical procurement and more reliable synthetic access for Boc/Cbz-protected Dab building blocks.

Synthetic methodology Yield optimization Green chemistry

DCHA Salt Form Enhances Handling and Crystallinity versus Free Acid Form

The dicyclohexylammonium (DCHA) salt form (CAS 101854-42-6) offers quantifiable advantages in physical handling properties compared to the free acid form (CAS 70882-68-7). The DCHA salt appears as a well-defined crystalline powder with a melting point of 110–117 °C, facilitating accurate weighing and storage stability . In contrast, the L-enantiomer DCHA salt (CAS 3350-13-8) exhibits a significantly higher melting point of 190–201 °C , providing a measurable physical parameter for enantiomeric identity verification and quality control differentiation. The DCHA salt form enhances solubility in organic solvents typically employed in peptide coupling reactions .

Formulation Solubility Handling properties

Validated Chiral Purity Specification Enables Reliable D-Stereochemistry Assurance

Commercial procurement of (R)-4-Cbz-amino-2-Boc-amino-butyric acid is supported by validated chiral purity specifications that ensure stereochemical integrity. Vendor specifications include enantiomeric impurity ≤0.5% as determined by chiral HPLC, with overall purity ≥97–99% by HPLC [1]. The free acid form (CAS 70882-68-7) is commercially available at 97–98% purity specifications . These quantifiable purity thresholds provide procurement decision-makers with verifiable quality assurance parameters that are not uniformly available across all alternative Dab building block sources, particularly for less common D-enantiomer configurations.

Quality control Chiral purity Analytical specification

Nα-Boc/Nγ-Cbz Orientation Distinct from Reverse-Protected Nα-Cbz/Nγ-Boc Analogs

The specific positional assignment of Boc to the α-amino and Cbz to the γ-amino group is structurally distinct from reverse-protected analogs (e.g., Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid, CAS 3350-13-8 as DCHA salt; Nα-Z-Nγ-Boc-L-Dab) [1]. This regiochemical distinction determines which amine is available for peptide coupling after initial deprotection. In the target compound, acid-mediated Boc removal liberates the α-amine for chain elongation while preserving the γ-Cbz protection; in reverse-protected analogs, the same acidic conditions would liberate the γ-amine instead . The two regioisomers are therefore not interchangeable in any synthetic route that relies on sequential, regioselective deprotection.

Regioselective peptide coupling Protection group positioning Synthetic strategy

Recommended Application Scenarios for (R)-4-Cbz-amino-2-Boc-amino-butyric acid Based on Quantitative Evidence


Solution-Phase Synthesis of D-Dab-Containing Antimicrobial Peptide Analogs (e.g., Circulin B and Polymyxin Derivatives)

For solution-phase synthesis of antimicrobial peptides containing D-2,4-diaminobutyric acid residues, (R)-4-Cbz-amino-2-Boc-amino-butyric acid provides the required D-stereochemistry for structural mimicry of natural products such as Circulin B [1]. The Boc/Cbz orthogonal protection enables selective α-amine deprotection for sequential coupling while retaining γ-Cbz protection until final hydrogenolytic global deprotection, compatible with solution-phase protocols where acid-labile side-chain protections would be prematurely cleaved [2]. The high synthetic yields (83–87%) reported for Boc/Z-Dab derivatives in aqueous Hofmann rearrangement correlate with favorable procurement economics for multi-gram scale research syntheses [3].

Synthesis of Conformationally Constrained Cyclic Peptides via γ-Lactam Bridge Formation

When synthesizing cyclic peptides that require intramolecular lactam formation between a Dab γ-amine and a carboxylic acid side-chain, the Boc(α)/Cbz(γ) protection scheme is essential [1]. Selective γ-Cbz removal via catalytic hydrogenation liberates the γ-amine for cyclization while the α-Boc group (or the growing peptide chain) remains unaffected. This orthogonal deprotection capability cannot be achieved with Fmoc/Boc-protected Dab variants, where acidic deprotection would remove both Boc groups simultaneously [2]. The crystalline DCHA salt form (mp 110–117 °C) facilitates precise stoichiometric control during cyclization reactions, improving reproducibility in macrocyclization yields [3].

Preparation of Branched or Side-Chain Functionalized Peptides Requiring Regioselective γ-Amine Modification

For branched peptide architectures or peptides requiring site-specific γ-amine conjugation (e.g., fluorophore labeling, biotinylation, or PEGylation), the Nα-Boc/Nγ-Cbz regiochemistry of the target compound is essential [1]. The reverse-protected analog (Nα-Cbz/Nγ-Boc) would expose the incorrect amine upon acidic deprotection. With (R)-4-Cbz-amino-2-Boc-amino-butyric acid, initial acid treatment liberates the α-amine for solid-phase or solution-phase chain assembly while preserving the γ-Cbz group; subsequent hydrogenolysis selectively reveals the γ-amine for orthogonal conjugation without affecting the rest of the assembled peptide [2]. The ≤0.5% enantiomeric impurity specification ensures that D-stereochemistry-dependent conformational effects (e.g., proteolytic resistance conferred by D-amino acid incorporation) are not confounded by L-isomer contamination [3].

Neuropharmacological Tool Compound Development Requiring D-Configuration for Reduced GABA Transporter Affinity

For development of neuropeptide tool compounds where D-Dab incorporation is specifically desired to minimize GABA uptake inhibition (e.g., negative control experiments or therapeutic candidates requiring distinct transporter selectivity profiles), (R)-4-Cbz-amino-2-Boc-amino-butyric acid provides the appropriate D-stereochemistry [1]. Given that the S(+) isomer (L-Dab) exhibits approximately 20-fold higher potency at GABA uptake inhibition than the R(-) isomer (D-Dab), selection of the correct enantiomer is critical for achieving the intended biological readout [2]. Substitution with L-Dab building blocks would produce functionally distinct peptides with substantially altered pharmacological properties, potentially invalidating structure-activity relationship (SAR) conclusions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.